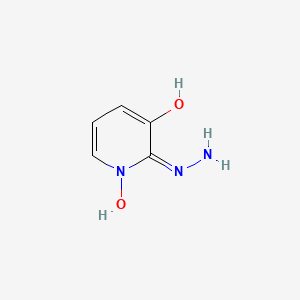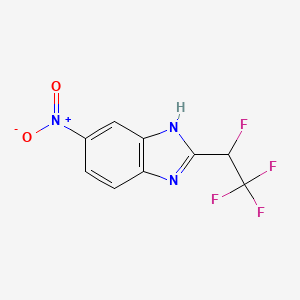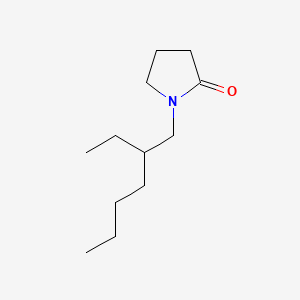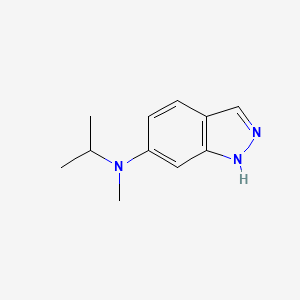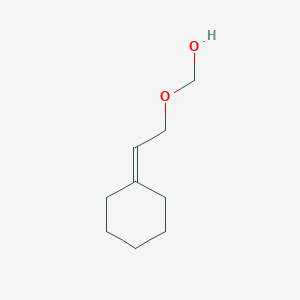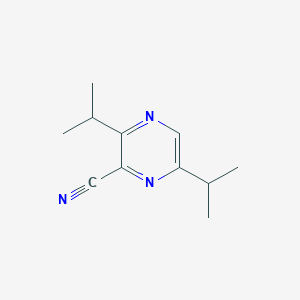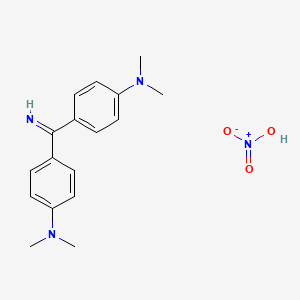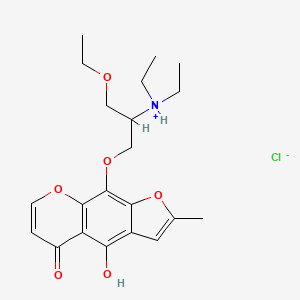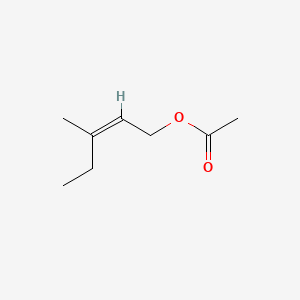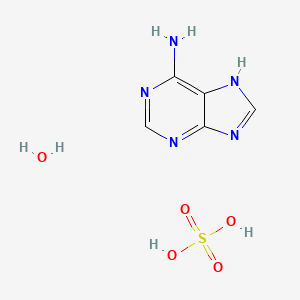
Cytidine 5'-diphosphoethanolamine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-diphosphoethanolamine sodium salt is a biochemical compound that plays a crucial role in the synthesis of phosphatidylethanolamine, a key component of cell membranes. It is also involved in the biosynthesis of acetylcholine, a neurotransmitter essential for various neurological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-diphosphoethanolamine sodium salt typically involves the reaction of cytidine triphosphate with ethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine phosphotransferase, which facilitates the transfer of a phosphate group from cytidine triphosphate to ethanolamine .
Industrial Production Methods
Industrial production methods for Cytidine 5’-diphosphoethanolamine sodium salt often involve large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-diphosphoethanolamine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted cytidine derivatives .
Applications De Recherche Scientifique
Cytidine 5’-diphosphoethanolamine sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various phospholipids.
Biology: It plays a role in the study of cell membrane dynamics and neurotransmitter biosynthesis.
Medicine: It is investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Industry: It is used in the production of phospholipid-based products and as a research reagent
Mécanisme D'action
Cytidine 5’-diphosphoethanolamine sodium salt exerts its effects by acting as a precursor in the biosynthesis of phosphatidylethanolamine. It donates a phosphate group to ethanolamine, forming phosphatidylethanolamine, which is essential for cell membrane integrity and function. Additionally, it stimulates the synthesis of acetylcholine, a neurotransmitter involved in various neurological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-diphosphocholine sodium salt: Involved in the synthesis of phosphatidylcholine, another key phospholipid.
Cytidine 5’-monophosphate disodium salt: A precursor in the synthesis of cytidine diphosphate.
Guanosine 5’-monophosphate disodium salt hydrate: Involved in the synthesis of guanine nucleotides
Uniqueness
Cytidine 5’-diphosphoethanolamine sodium salt is unique in its specific role in the synthesis of phosphatidylethanolamine and its involvement in acetylcholine biosynthesis. This dual functionality distinguishes it from other similar compounds that may only participate in one of these pathways .
Propriétés
Formule moléculaire |
C11H18N4Na2O11P2 |
|---|---|
Poids moléculaire |
490.21 g/mol |
Nom IUPAC |
disodium;[2-aminoethoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C11H20N4O11P2.2Na/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18;;/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18);;/q;2*+1/p-2/t6-,8-,9-,10-;;/m1../s1 |
Clé InChI |
XPQLJCAVGXYBOL-HJIQGPIZSA-L |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


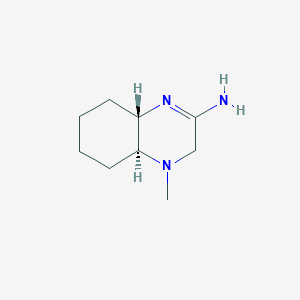
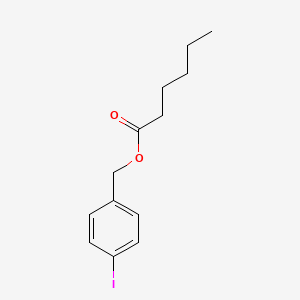
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
